1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Description
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a bicyclic orthoester characterized by a rigid 2,6,7-trioxabicyclo[2.2.2]octane scaffold substituted with a methyl group at position 4 and a 2-chloroethyl group at position 1. This compound belongs to a class of bridged orthoesters (OBO esters) known for their stability under basic conditions but susceptibility to acid-catalyzed hydrolysis, which releases functionalized diols .
Properties
IUPAC Name |
1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-7-4-10-8(2-3-9,11-5-7)12-6-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSUWHIYSSPTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(OC1)(OC2)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459770 | |
| Record name | 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84786-96-9 | |
| Record name | 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its reactivity with nucleophiles and electrophiles. The chloroethyl group acts as an electrophilic site, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of new compounds with desired properties. The trioxabicyclo[2.2.2]octane framework provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Physical Properties: Bulky aryl groups (e.g., bromobenzyl) enhance crystallinity, as seen in the monoclinic lattice of the 4-bromobenzyl derivative . Smaller substituents like ethyl or chloroethyl reduce steric hindrance, favoring solubility in organic solvents . Fluorinated derivatives (e.g., heptafluoropropyl) exhibit high electronegativity and metabolic resistance, contributing to their use in toxicology studies .
Chemical Reactivity :
- The 2-chloroethyl group in the target compound provides a reactive site for nucleophilic substitution, enabling conjugation with biomolecules or polymers. In contrast, bromobenzyl derivatives are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Orthoester rings hydrolyze under acidic conditions to yield diols, a trait shared across all analogs. However, electron-withdrawing groups (e.g., fluorinated substituents) slow hydrolysis rates .
Biological Activity: Ethynylphenyl derivatives (e.g., EBOB) bind with high affinity to the picrotoxin site in GABA receptors, acting as noncompetitive antagonists. The chloroethyl analog may exhibit modified binding kinetics due to differences in steric and electronic profiles . Fluorinated analogs demonstrate lower acute toxicity (pLD50 ~2.2–2.3) compared to non-fluorinated compounds, likely due to reduced bioavailability .
Biological Activity
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structural features, including a chloroethyl group and a trioxabicyclo framework. Its chemical formula is and it has a molecular weight of 192.64 g/mol (CAS No. 84786-96-9) . This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its reactivity stemming from the chloroethyl moiety. This group allows for nucleophilic substitution reactions, making the compound a potential candidate for biochemical probes in enzyme studies and protein interactions .
Key Mechanisms:
- Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles such as amines and thiols, leading to the formation of new derivatives that may exhibit different biological properties.
- Oxidation and Reduction Reactions: The compound can undergo oxidation with agents like hydrogen peroxide or potassium permanganate, and reduction using lithium aluminum hydride, which can modify its biological activity .
Pharmacological Applications
Research indicates that this compound may have therapeutic potential due to its ability to interact with biological macromolecules. Some studies suggest its use as a precursor for synthesizing pharmaceutical compounds .
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments indicate that while the compound exhibits reactivity that could lead to cytotoxic effects, further studies are necessary to elucidate its safety margins and mechanisms of toxicity .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Nucleophilic Substitution | Reacts with amines and thiols; forms new derivatives with potential biological activity |
| Oxidation | Can be oxidized to form corresponding oxides; may alter pharmacological properties |
| Reduction | Reduction reactions can produce modified derivatives; potential for therapeutic applications |
| Toxicity | Preliminary studies suggest cytotoxicity; requires further investigation into safety profiles |
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could serve as an effective inhibitor for certain enzyme activities, suggesting its potential role in drug development targeting metabolic disorders .
Case Study 2: Synthesis of Derivatives
In another study, researchers synthesized various derivatives of this compound through nucleophilic substitution reactions. These derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in developing new therapeutics .
Q & A
Q. How is 1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane synthesized, and what are the critical steps for ensuring high yield and purity?
The compound is synthesized via nucleophilic substitution or esterification reactions. A key intermediate, 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, is functionalized with a 2-chloroethyl group. For example, ω-bromoalkanoyl chlorides (prepared by refluxing ω-bromoalkanoic acids with thionyl chloride) are used to alkylate the bicyclic core. Excess thionyl chloride is evaporated under reduced pressure to avoid side reactions, and intermediates are often used without further purification to streamline synthesis .
Q. What role does the bicyclic orthoester structure play in protecting functional groups during multi-step syntheses?
The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane framework acts as a stable orthoester protecting group for carboxylic acids or alcohols. Its rigidity and resistance to hydrolysis under mild acidic conditions make it suitable for multi-step reactions. For instance, it retains integrity during ionic Diels-Alder reactions, enabling selective deprotection in later stages .
Q. How can researchers confirm the structural integrity of this compound and its derivatives using spectroscopic methods?
Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, and NMR data (e.g., δ 1.2–4.5 ppm for bicyclic protons and δ 90–110 ppm for quaternary carbons) confirm the bicyclic framework. Mass spectrometry and IR spectroscopy further validate functional groups like the chloroethyl moiety .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in ionic Diels-Alder reactions, and how does the orthoester group influence stereochemical outcomes?
The bicyclic orthoester stabilizes cationic intermediates via electron-donating effects, facilitating [4+2] cycloadditions. The rigid structure enforces steric control, leading to high stereoselectivity. For example, in reactions with 1-vinyl derivatives, the orthoester group prevents ring-opening, preserving regiochemistry .
Q. How do reaction conditions (e.g., initiators, solvents) affect the ring-opening polymerization of this compound, and what polymer properties result?
Lewis acids like boron trifluoride etherate initiate polymerization by coordinating to the oxygen atoms, weakening the C–O bonds. Solvents such as methylene chloride enhance monomer solubility. The resulting polymers exhibit high thermal stability and low polydispersity, suitable for specialty materials. Variations in initiators (e.g., AlCl₃ vs. BF₃) alter polymerization rates and molecular weights .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives like 1-(4-ethynylphenyl)-4-n-propyl analogs?
Discrepancies arise from competing side reactions (e.g., hydrolysis of the chloroethyl group). Optimizing reaction temperature (0–5°C for electrophilic substitutions) and using anhydrous solvents (e.g., THF) suppress hydrolysis. Purification via flash chromatography with ethyl acetate/hexane gradients improves yield consistency .
Q. How are analogs of this compound used to probe ligand-binding sites in GABA receptors, and what pharmacological insights are gained?
Derivatives like 1-(4-ethynylphenyl)-4-n-propyl-2,6,7-trioxabicyclo[2.2.2]octane (EBOB) act as noncompetitive antagonists at GABAₐ receptors. Radiolabeled versions (e.g., [³H]EBOB) enable binding assays to study receptor inhibition mechanisms. Competitive binding studies with TBPS (t-butylbicyclophosphorothionate) reveal allosteric modulation sites .
Q. What impact do structural modifications (e.g., chloromethyl or ethynyl substituents) have on the compound’s reactivity and applications?
Chloromethyl groups enhance electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Ethynyl groups allow click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. For example, 4-(chloromethyl)-1-(4-ethynylphenyl) derivatives serve as crosslinkers in polymer networks or probes for receptor labeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
